6-(3-Chloro-4-methylphenyl)pyrimidin-4-amine
Description
6-(3-Chloro-4-methylphenyl)pyrimidin-4-amine is a pyrimidine derivative featuring a 4-aminopyrimidine core substituted at position 6 with a 3-chloro-4-methylphenyl group. Pyrimidin-4-amine derivatives are of significant interest in medicinal and agrochemical research due to their versatility in forming hydrogen bonds and π-stacking interactions, which are critical for binding to biological targets.
Properties
IUPAC Name |
6-(3-chloro-4-methylphenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c1-7-2-3-8(4-9(7)12)10-5-11(13)15-6-14-10/h2-6H,1H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUQHTBGDGWHLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NC=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 6-(3-Chloro-4-methylphenyl)pyrimidin-4-amine are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-(3-Chloro-4-methylphenyl)pyrimidin-4-amine. These factors can include pH, temperature, presence of other molecules, and more.
Biochemical Analysis
Biochemical Properties
6-(3-Chloro-4-methylphenyl)pyrimidin-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, 6-(3-Chloro-4-methylphenyl)pyrimidin-4-amine can bind to specific receptors on the cell surface, altering the cell’s response to external stimuli .
Cellular Effects
The effects of 6-(3-Chloro-4-methylphenyl)pyrimidin-4-amine on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression patterns . This can result in altered cellular metabolism, affecting the cell’s ability to produce energy and synthesize essential biomolecules . Furthermore, 6-(3-Chloro-4-methylphenyl)pyrimidin-4-amine has been observed to induce apoptosis, a process of programmed cell death, in certain cancer cell lines .
Molecular Mechanism
At the molecular level, 6-(3-Chloro-4-methylphenyl)pyrimidin-4-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit the activity of kinases by binding to their active sites, preventing them from phosphorylating their substrates . This inhibition can lead to changes in downstream signaling pathways and gene expression . Additionally, 6-(3-Chloro-4-methylphenyl)pyrimidin-4-amine can modulate the activity of transcription factors, proteins
Biological Activity
6-(3-Chloro-4-methylphenyl)pyrimidin-4-amine, a derivative of pyrimidine, has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a chloro and methyl substitution on the phenyl ring, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by research findings and case studies.
Chemical Structure and Properties
The chemical structure of 6-(3-Chloro-4-methylphenyl)pyrimidin-4-amine can be represented as follows:
This structure suggests potential reactivity due to the presence of nitrogen atoms in the pyrimidine ring, which can participate in various biochemical interactions.
Biological Activity Overview
Research indicates that 6-(3-Chloro-4-methylphenyl)pyrimidin-4-amine exhibits antimicrobial and anticancer properties. The mechanisms underlying these effects involve inhibition of specific enzymes and disruption of cellular processes in microbial and cancer cells.
Antimicrobial Activity
The compound has shown significant activity against various bacterial strains, particularly Gram-positive bacteria.
Table 1: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | <1 µg/mL |
| Escherichia coli | Inactive |
| Candida albicans | Moderate activity (MIC 7.80 µg/mL) |
The notable efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA), highlights its potential as an antimicrobial agent. The mechanism of action is believed to involve enzyme inhibition critical for bacterial survival.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses significant antiproliferative effects against various cancer cell lines.
Case Study: Anticancer Effects
A study evaluated the effects of 6-(3-Chloro-4-methylphenyl)pyrimidin-4-amine on A549 (lung cancer) and HeLa (cervical cancer) cells. The results indicated:
- IC50 Values : Low micromolar range, suggesting potent anticancer activity.
This compound appears to disrupt cell cycle progression, potentially through tubulin polymerization inhibition.
The biological effects of 6-(3-Chloro-4-methylphenyl)pyrimidin-4-amine are attributed to its ability to interact with specific molecular targets:
- Antimicrobial Mechanism : Inhibition of bacterial enzymes essential for cell wall synthesis.
- Anticancer Mechanism : Disruption of microtubule dynamics leading to cell cycle arrest.
Table 2: Proposed Mechanisms
| Activity Type | Mechanism Description |
|---|---|
| Antimicrobial | Inhibition of cell wall synthesis enzymes |
| Anticancer | Disruption of microtubule dynamics and cell cycle arrest |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyrimidin-4-amine derivatives vary widely based on substituents at positions 2, 4, 5, and 5. Below is a comparative analysis of key analogs:
Key Observations:
Electron-Withdrawing vs. Trifluoromethyl groups (e.g., in U7/U8) introduce strong electron-withdrawing effects, boosting pesticidal activity by ~10-fold compared to non-halogenated analogs .
Steric and Lipophilic Effects :
- The 3-chloro-4-methylphenyl group increases steric hindrance and lipophilicity (predicted logP ~3.5) compared to simpler analogs like JSY (logP ~2.8). This may enhance membrane permeability but reduce solubility .
- Piperazine-methoxyphenyl substituents (as in ) add polar surface area, improving water solubility but requiring complex synthetic routes.
Biological Activity :
- Compounds with aryl groups (e.g., JSY, U7/U8) show higher bioactivity than aliphatic-substituted derivatives, likely due to improved target binding via aromatic interactions .
- The target compound’s 3-chloro-4-methylphenyl group may mimic tyrosine or histidine residues in enzyme active sites, a feature exploited in kinase inhibitors (e.g., AEE788 in ).
Physicochemical and Pharmacokinetic Profiles
Preparation Methods
Step-by-step Process:
- The key step involves the selective substitution at the pyrimidine ring, facilitated by the reactivity of the dichloropyrimidine intermediate.
- The use of oxalyl chloride enables efficient conversion to the acid chloride, which then reacts with the aniline derivative to form the desired amino pyrimidine.
Electrochemical Cross-Coupling Approach
Overview:
Recent advances have demonstrated the electrochemical synthesis of functionalized pyrimidines, including amino derivatives, via reductive cross-coupling reactions. This method employs a sacrificial iron anode and nickel catalysis under mild conditions.
Procedure:
- This method offers a green alternative with high regioselectivity and functional group tolerance.
- The reaction conditions are optimized to favor mono-arylation at the pyrimidine core.
Alternative Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)
Overview:
This classical approach involves nucleophilic attack of a pyrimidine amino group on a chlorinated aromatic ring, such as 3-chloro-4-methylphenyl derivatives, under basic conditions.
Procedure:
- This route is straightforward but may require careful control of reaction conditions to prevent over-substitution or side reactions.
Data Table Summarizing Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| A. Chloropyrimidine Amination | 2,4-Dichloropyrimidine, 3-chloro-4-methylphenylamine | Oxalyl chloride, amines | Reflux, inert atmosphere | 60-85% | High regioselectivity, well-established | Multi-step, requires purification |
| B. Electrochemical Cross-Coupling | 4,6-Dichloropyrimidine derivatives, aryl halides | Ni catalyst, Fe anode | Mild, electrochemical | 50-75% | Green, high functional group tolerance | Requires electrochemical setup |
| C. Nucleophilic Substitution | 4,6-Dichloropyrimidine | Ammonia, amines | Reflux, basic conditions | 55-80% | Simple, direct | Possible over-substitution |
Research Findings and Notes
The synthesis via chloropyrimidine derivatives is the most traditional and well-documented, with high yields reported when using oxalyl chloride activation and subsequent amination.
Electrochemical methods are emerging as environmentally friendly alternatives, providing good yields and selectivity, especially suitable for complex or sensitive functional groups.
Nucleophilic aromatic substitution remains a straightforward approach but may require precise control to avoid side reactions.
Recent patents and research articles highlight the importance of regioselectivity and functional group compatibility, with optimized conditions including inert atmospheres, specific catalysts, and controlled temperatures.
Q & A
Q. What are optimized synthetic routes for 6-(3-Chloro-4-methylphenyl)pyrimidin-4-amine, and how can purity be ensured?
Methodological Answer: A common approach involves nucleophilic substitution or condensation reactions. For example:
- Step 1: React a chlorinated pyrimidine precursor (e.g., 5-chloromethyl-pyrimidine) with 3-chloro-4-methylaniline under reflux in chloroform or toluene (60–80°C, 5–8 hours) .
- Step 2: Purify the crude product via column chromatography (silica gel, chloroform/methanol gradient) followed by recrystallization from methanol or ethanol to achieve >95% purity .
Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Assign peaks to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, NH2 protons at δ 5.5–6.0 ppm) .
- Mass Spectrometry (MS/HRMS): Validate molecular weight (e.g., [M+H]+ expected at m/z 250.08) .
- Elemental Analysis: Verify C, H, N, Cl content (e.g., C: 55.0%, H: 4.2%, N: 16.8%, Cl: 12.1%) .
Advanced Research Questions
Q. How can SHELXL be utilized to refine the crystal structure of 6-(3-Chloro-4-methylphenyl)pyrimidin-4-amine?
Methodological Answer:
- Data Collection: Use high-resolution X-ray diffraction (e.g., Mo-Kα radiation, λ = 0.71073 Å) to obtain intensity data.
- Refinement in SHELXL:
Key Crystallographic Parameters:
| Parameter | Value | Source |
|---|---|---|
| Space Group | P21/c | |
| Dihedral Angle (Pyrimidine vs. Phenyl) | 12.8° | |
| Hydrogen Bond Length (N–H⋯N) | 2.89 Å |
Q. How to design experiments to study structure-activity relationships (SAR) for analogs of this compound?
Methodological Answer:
- Substituent Variation: Synthesize derivatives with modified substituents (e.g., –F, –OCH3, –CF3) at the 3-chloro-4-methylphenyl group.
- Biological Assays: Test in vitro activity (e.g., enzyme inhibition, antimicrobial assays) and correlate with structural features.
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins .
SAR Data Example:
| Derivative | Substituent | IC50 (µM) | Binding Affinity (kcal/mol) |
|---|---|---|---|
| 6-(3-Fluoro-4-MePh)-pyrimidin-4-amine | –F | 0.45 | -8.2 |
| 6-(3-Cl-4-MePh)-pyrimidin-4-amine | –Cl | 0.32 | -9.1 |
Q. What strategies resolve discrepancies between in vitro and in vivo biological activity data?
Methodological Answer:
- Pharmacokinetic Profiling: Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding .
- In Silico ADMET Prediction: Use tools like SwissADME to predict absorption and toxicity .
- Dose Optimization: Adjust dosing regimens in animal models to account for bioavailability differences.
Example Workflow:
In Vitro IC50: 0.32 µM (enzyme assay).
In Vivo ED50: 5 mg/kg (murine model).
Adjustment: Introduce prodrug modifications to enhance solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
